(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Description
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H17F3N4O and its molecular weight is 386.378. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole and imidazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that the nitrogen atoms of the 1,2,4-triazole ring might bind to the iron in the heme moiety of cyp-450, and phenyl moieties might have a key interaction in the active site of the enzyme . The carbonyl group, which is present in the compound, might be incorporated due to its ability to form hydrogen bonds .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound might affect multiple biochemical pathways .
Pharmacokinetics
Compounds with similar structures, such as pyrrolidine derivatives, have been found to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound might have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O/c21-20(22,23)16-8-6-15(7-9-16)19(28)26-11-10-17(12-26)27-13-18(24-25-27)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACCHCKDKIIKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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